molecular formula C17H15NO2S B5785934 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile

3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5785934
M. Wt: 297.4 g/mol
InChI Key: GFDRHQYXIHPSTK-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been investigated for its anticancer properties. Studies have shown that 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
In materials science, 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been used as a building block for the synthesis of organic materials, such as polymers and liquid crystals. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile-based materials have unique optical and electrical properties, making them suitable for various applications, such as displays, sensors, and electronic devices.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes that are involved in cell proliferation and survival. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has also been found to induce the production of reactive oxygen species, which can cause oxidative stress and eventually lead to cell death.
Biochemical and Physiological Effects
3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Studies have also suggested that 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile has anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile. One area of interest is the development of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile-based materials for various applications, such as organic electronics and photonics. Another area of interest is the investigation of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile as a potential therapeutic agent for various diseases, such as cancer and inflammation. Further studies are also needed to fully understand the mechanism of action of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile and its effects on different cell types and tissues.
Conclusion
In conclusion, 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile is needed to fully understand its potential and to develop new applications for this promising compound.

Synthesis Methods

The synthesis of 3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)acrylonitrile involves the reaction of 2,4-dimethylacetophenone with benzene sulfonyl chloride in the presence of a base, followed by the addition of acrylonitrile. The resulting product is a yellow crystalline compound that has a melting point of 126-128°C.

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2,4-dimethylphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-13-8-9-15(14(2)10-13)11-17(12-18)21(19,20)16-6-4-3-5-7-16/h3-11H,1-2H3/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDRHQYXIHPSTK-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.